molecular formula C14H24N2Si B13458474 1-{2-[tris(propan-2-yl)silyl]ethynyl}-1H-pyrazole

1-{2-[tris(propan-2-yl)silyl]ethynyl}-1H-pyrazole

Cat. No.: B13458474
M. Wt: 248.44 g/mol
InChI Key: FBSDNCBAKRFNNR-UHFFFAOYSA-N
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Description

1-{2-[tris(propan-2-yl)silyl]ethynyl}-1H-pyrazole is an organosilicon compound characterized by the presence of a pyrazole ring substituted with a tris(propan-2-yl)silyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[tris(propan-2-yl)silyl]ethynyl}-1H-pyrazole typically involves the reaction of 1H-pyrazole with a suitable silylating agent. One common method is the use of tris(propan-2-yl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-{2-[tris(propan-2-yl)silyl]ethynyl}-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The silyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various halogenating agents and nucleophiles.

Major Products Formed: The major products formed depend on the type of reaction. For example, oxidation may yield a silyl ether, while substitution reactions can introduce different functional groups onto the pyrazole ring.

Scientific Research Applications

1-{2-[tris(propan-2-yl)silyl]ethynyl}-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism by which 1-{2-[tris(propan-2-yl)silyl]ethynyl}-1H-pyrazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to target proteins.

Comparison with Similar Compounds

  • 1-{2-[tris(propan-2-yl)silyl]ethynyl}-1H-imidazole
  • 1-{2-[tris(propan-2-yl)silyl]ethynyl}-1H-triazole

Uniqueness: 1-{2-[tris(propan-2-yl)silyl]ethynyl}-1H-pyrazole is unique due to its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C14H24N2Si

Molecular Weight

248.44 g/mol

IUPAC Name

tri(propan-2-yl)-(2-pyrazol-1-ylethynyl)silane

InChI

InChI=1S/C14H24N2Si/c1-12(2)17(13(3)4,14(5)6)11-10-16-9-7-8-15-16/h7-9,12-14H,1-6H3

InChI Key

FBSDNCBAKRFNNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C#CN1C=CC=N1)(C(C)C)C(C)C

Origin of Product

United States

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